

A Comparative Analysis of Multi-Component Antiseptic Pharyngeal Sprays in Clinical Trials

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This guide provides a meta-analysis of clinical trial data on multi-component antiseptic pharyngeal sprays, offering a comparative overview of their efficacy and methodologies. The information is intended to support research, development, and clinical decision-making in the field of topical oral antiseptics.

Efficacy of Multi-Component Pharyngeal Sprays: A Tabular Summary

The following tables summarize quantitative data from various clinical trials, comparing the performance of different multi-component and single-agent pharyngeal sprays.

Trial / Spray Composition	Primary Outcome Measure	Intervention Group Result	Control Group Result	Significance (p-value)	Citation
Ectoïne-based Spray vs. Saline Lozenges	Investigator-rated Efficacy (Scale)	1.95 ± 0.81	1.68 ± 0.67	p < 0.05	[1]
Patient-rated Efficacy (Scale)	1.97 ± 0.88	1.57 ± 0.69	p < 0.05	[1]	
Reduction in Cervical Lymph Node Swelling (Change from Baseline)	0.44 ± 0.62	0.21 ± 0.62	p < 0.05	[1]	
Echinacea/Sage Spray vs. Chlorhexidine /Lidocaine Spray	Responder Rate (50% reduction in total symptom score)	Non-inferiority to be shown	Not Applicable	Not Specified	[2]
Lysozyme/Cetylpyridinium Spray (Observational Study)	Patient-rated Efficacy ("well, very well, excellently effective")	95% of patients	Not Applicable	Not Applicable	[3]
Symptom Relief within 10 minutes	32% of patients	Not Applicable	Not Applicable	[3]	

Chlorhexidine /Tramazoline/ Aluminiumtril actate vs. Hexetidine	Marked Improvement in Symptoms	34 out of 50 patients	18 out of 49 patients	Not Specified	[4]
Improvement in Rubor and Tumefaction of the throat	Significantly better improvement	Less improvement	Significant		[4]

Comparative Efficacy in Symptom Reduction

Trial / Spray Composition	Symptom	Measurement Scale	Intervention Group Improvement	Control Group Improvement	Citation
Ectoïne-based Spray vs. Saline Lozenges	Sore Throat Pain	0-10 continuous scale	Day 3: 1.01 ± 1.71; Day 7: 1.92 ± 2.37	Day 3: 0.82 ± 1.45; Day 7: 1.89 ± 1.81	[1]
Pharyngitis Symptom Score	Not Specified	Day 7: 51.4% improvement	Day 7: 50.7% improvement	[1]	
Lysobact Complete Spray® vs. Tantum Verde® and Pharyngal®	Sore Throat Pain Intensity	Sore Throat Pain Intensity Scale (STPIS) ≥66 mm	Mean change from baseline to be assessed	Mean change from baseline to be assessed	[5]
Difficulty in Swallowing	Difficulty Swallowing Scale (DSS) ≥50 mm	Mean change from baseline to be assessed	Mean change from baseline to be assessed	[5]	
Sensation of Swollen Throat	Swollen Throat Scale (SwoTS) ≥33 mm	Mean change from baseline to be assessed	Mean change from baseline to be assessed	[5]	

Experimental Protocols

A detailed examination of the methodologies employed in these clinical trials is crucial for interpretation and future study design.

Clinical Trial of an Ectoïne-Based Mouth and Throat Spray[1][6]

- Study Design: A prospective, controlled, non-randomized, observational multicenter clinical trial.
- Participants: 95 patients with acute pharyngitis and/or laryngitis.
- Intervention: Ectoine-based mouth and throat spray.
- Control: Saline lozenges.
- Methodology: The choice of treatment was based on the patient's preference for pharyngeal or oral application. Investigators assessed symptoms of acute pharyngitis/laryngitis and determined a pharyngitis symptom score. Both patients and investigators evaluated the tolerability and efficacy of the treatment. Patients also maintained a diary to rate their general health condition.
- Outcome Measures:
 - Primary: Investigator and patient-rated efficacy.
 - Secondary: Reduction in specific symptoms such as cervical lymph node swelling, sore throat pain (measured on a continuous scale from 0 to 10), and overall pharyngitis symptom score.

Clinical Trial of an Echinacea/Sage Spray[2][7][8]

- Study Design: Double-dummy blinded, randomized controlled trial to show non-inferiority.
- Participants: Patients over 12 years of age with acute pharyngitis or tonsillitis, onset of sore throat less than 72 hours prior, and a Tonsillopharyngitis Severity Score ≥ 6 .
- Intervention: Echinacea/Sage spray, applied with two puffs to the pharyngeal area every 2 hours, up to a maximum of 10 times daily.
- Control: Chlorhexidine/Lidocaine spray, with the same application protocol. Patients in each group also received a placebo spray for the comparator to maintain blinding.
- Methodology: Treatment continued until the illness was resolved or for a maximum of 5 consecutive days. The main outcome was the comparison of responder rates between the

two groups after the first, second, and third days.

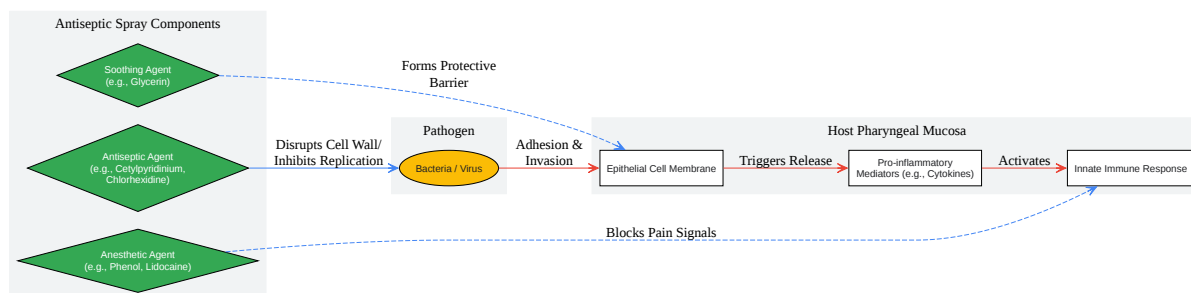
- Outcome Measures:
 - Primary: The number of responders, defined as a 50% reduction in the total baseline symptom score.

Observational Study of a Lysozyme and Cetylpyridinium Oral Spray[3]

- Study Design: A prospective, observational study.
- Participants: 1727 patients with tonsillopharyngitis associated with a common cold.
- Intervention: An oral spray containing a combination of lysozyme chloride and cetylpyridinium chloride.
- Methodology: The study assessed the subjective determinations of efficacy and safety/tolerability of the spray. Data was collected on the time to symptom relief and overall patient satisfaction.
- Outcome Measures:
 - Primary: Patient-rated efficacy and tolerability.
 - Secondary: Time to symptom relief, percentage of patients with complete disappearance of throat pain.

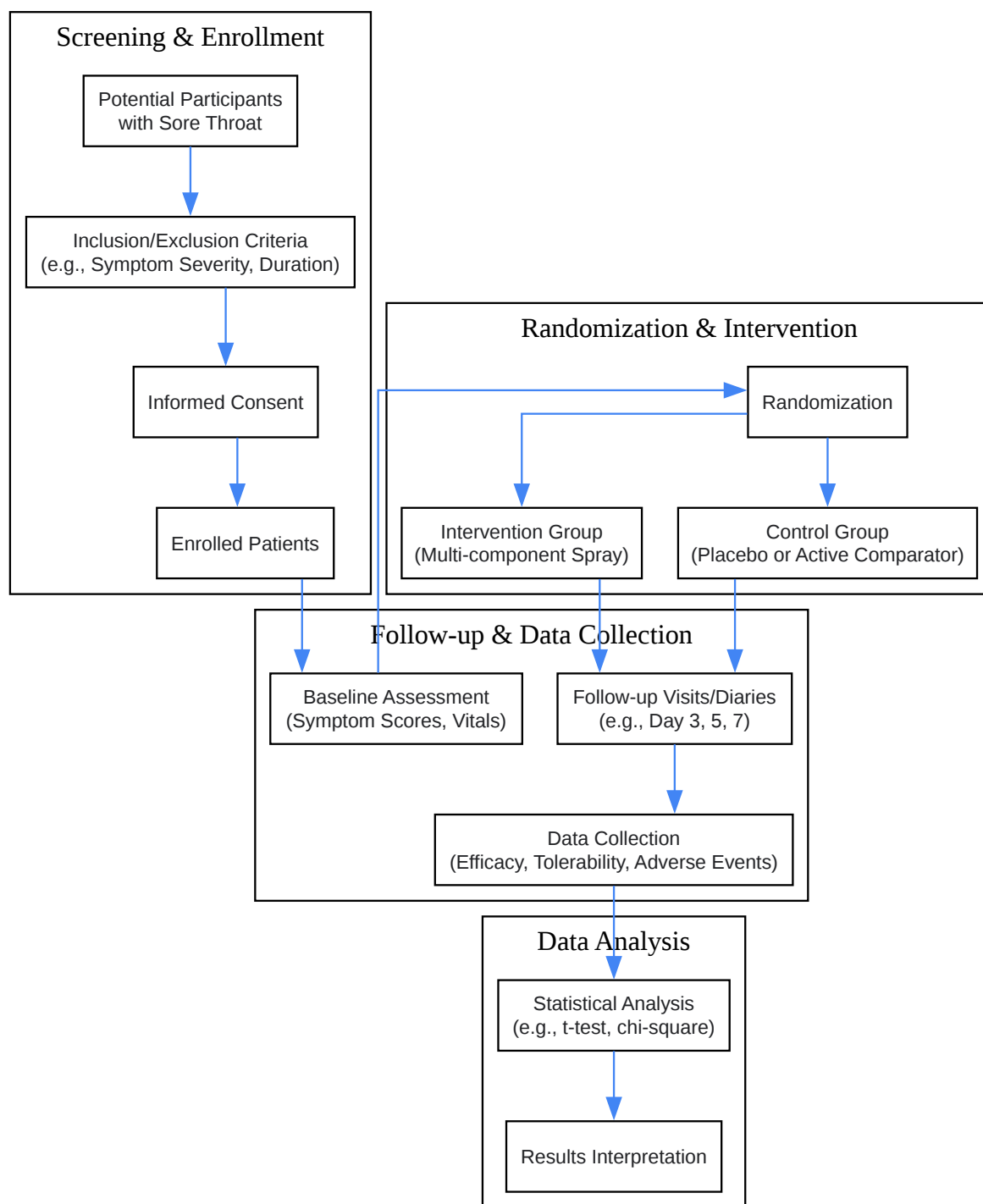
Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved, the following diagrams are provided.



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Caption: General signaling pathway of antiseptic pharyngeal spray action.



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Caption: Generalized workflow of a clinical trial for a pharyngeal spray.

Active Ingredients in Multi-Component Pharyngeal Sprays

Common active ingredients found in multi-component pharyngeal sprays and their primary functions are listed below.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Active Ingredient	Class	Primary Function	Examples of Products
Phenol	Oral Anesthetic / Analgesic	Numbing the throat to relieve pain. [6] [7]	Chloraseptic Sore Throat Spray [7]
Benzocaine	Local Anesthetic	Fast-acting numbing of sore throat pain. [9]	Ultra Chloraseptic Anaesthetic Throat Spray [9]
Glycerin	Demulcent	Coats and protects irritated areas in the sore throat and mouth. [6] [8] [10]	Chloraseptic MAX Wild Berry Sore Throat Spray [8] [10]
Cetylpyridinium Chloride	Antiseptic	Kills microorganisms like bacteria.	Found in combination with lysozyme. [3]
Chlorhexidine	Antiseptic	Broad-spectrum antimicrobial agent.	Used in combination sprays. [4] [11]
Lysozyme	Enzyme	Has antimicrobial properties.	Found in combination with cetylpyridinium. [3]
Povidone-Iodine	Antiseptic	Kills a broad range of microorganisms. [6]	Not specified in provided clinical trials.
Echinacea/Sage	Herbal	Anti-inflammatory and antimicrobial properties.	Investigational spray. [2]
Ectoine	Natural cell-protective molecule	Reduces inflammation and stabilizes cell membranes.	Investigational spray. [1]

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